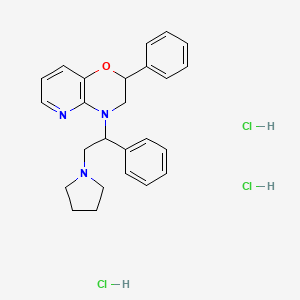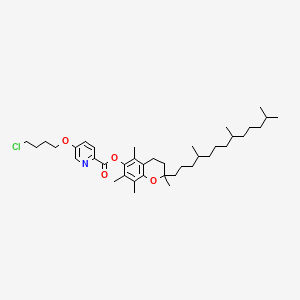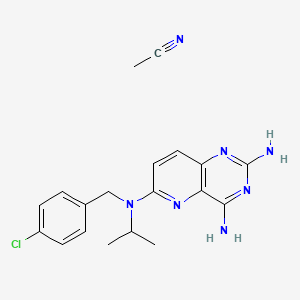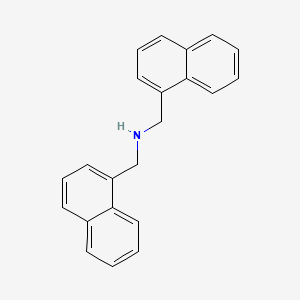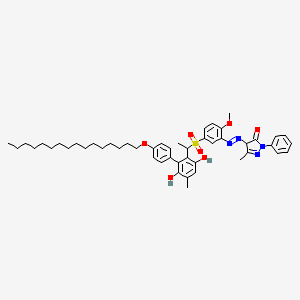
4-((5-((1-(4'-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1'-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of biphenyl derivatives, sulfonylation, azo coupling, and pyrazolone formation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl. This can be achieved through a series of reactions starting from commercially available biphenyl compounds.
Sulfonylation: The biphenyl derivative is then subjected to sulfonylation using sulfonyl chloride in the presence of a base such as pyridine.
Azo Coupling: The sulfonylated biphenyl derivative undergoes azo coupling with 2-methoxyphenyl diazonium salt to form the azo compound.
Pyrazolone Formation: Finally, the azo compound is reacted with phenylhydrazine and acetoacetic ester under acidic conditions to form the desired pyrazolone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions can target the azo group, converting it to the corresponding amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include amines and hydrazines.
Substitution: Products include halogenated and nitrated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo specific reactions makes it useful in labeling and tracking studies.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and azo groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The pyrazolone moiety can interact with metal ions, affecting their availability and activity in biological systems.
相似化合物的比较
Similar Compounds
- 4-((5-((1-(4’-Hydroxy-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
- 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
The uniqueness of 4-((5-((1-(4’-(Hexadecyloxy)-3,6-dihydroxy-5-methyl(1,1’-biphenyl)-2-yl)ethyl)sulphonyl)-2-methoxyphenyl)azo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides multiple sites for modification, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
84304-19-8 |
|---|---|
分子式 |
C48H62N4O7S |
分子量 |
839.1 g/mol |
IUPAC 名称 |
4-[[5-[1-[2-(4-hexadecoxyphenyl)-3,6-dihydroxy-4-methylphenyl]ethylsulfonyl]-2-methoxyphenyl]diazenyl]-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C48H62N4O7S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-22-31-59-39-27-25-37(26-28-39)45-44(42(53)32-34(2)47(45)54)36(4)60(56,57)40-29-30-43(58-5)41(33-40)49-50-46-35(3)51-52(48(46)55)38-23-20-19-21-24-38/h19-21,23-30,32-33,36,46,53-54H,6-18,22,31H2,1-5H3 |
InChI 键 |
QCDCGFUCERJMNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=C(C(=CC(=C2C(C)S(=O)(=O)C3=CC(=C(C=C3)OC)N=NC4C(=NN(C4=O)C5=CC=CC=C5)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



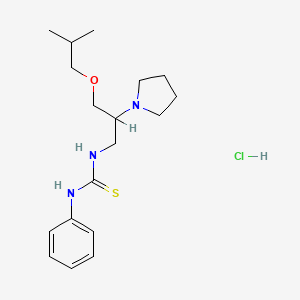
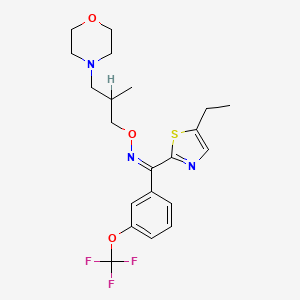
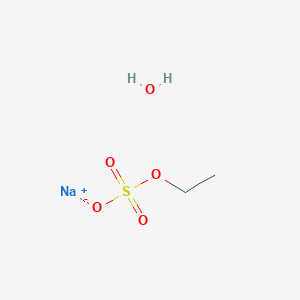



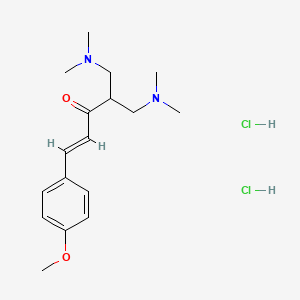
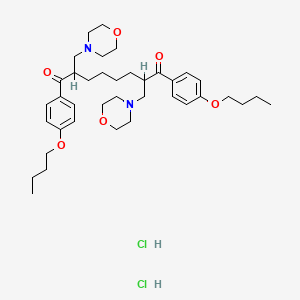
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
